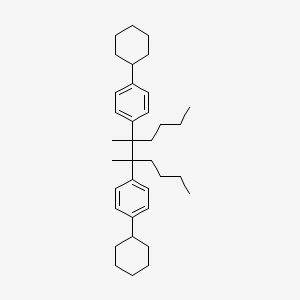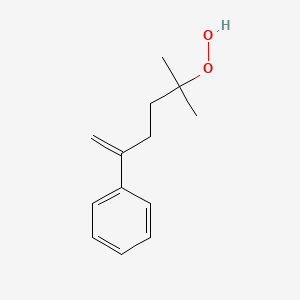
Hydroperoxide, 1,1-dimethyl-4-phenyl-4-pentenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroperoxide, 1,1-dimethyl-4-phenyl-4-pentenyl, is an organic compound with the molecular formula C₁₃H₁₈O₂ It is a hydroperoxide derivative, characterized by the presence of a hydroperoxy group (-OOH) attached to a 1,1-dimethyl-4-phenyl-4-pentenyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydroperoxide, 1,1-dimethyl-4-phenyl-4-pentenyl typically involves the hydroperoxidation of 1,1-dimethyl-4-phenyl-4-pentene. This reaction can be carried out using hydrogen peroxide (H₂O₂) in the presence of a catalyst such as acetic acid or sulfuric acid. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes utilize fixed-bed reactors with supported catalysts to enhance the efficiency and yield of the hydroperoxidation reaction. The use of advanced separation techniques, such as distillation and crystallization, ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Hydroperoxide, 1,1-dimethyl-4-phenyl-4-pentenyl undergoes several types of chemical reactions, including:
Oxidation: The hydroperoxy group can be further oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of the hydroperoxy group yields the corresponding alcohol, 1,1-dimethyl-4-phenyl-4-pentenyl alcohol.
Substitution: The hydroperoxy group can be substituted by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) or amines (NH₃, RNH₂) can be employed under mild conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of 1,1-dimethyl-4-phenyl-4-pentenyl alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Hydroperoxide, 1,1-dimethyl-4-phenyl-4-pentenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in oxidative stress and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical formulations.
Mechanism of Action
The mechanism of action of Hydroperoxide, 1,1-dimethyl-4-phenyl-4-pentenyl involves the generation of reactive oxygen species (ROS) through the decomposition of the hydroperoxy group. These ROS can interact with cellular components, leading to oxidative stress and modulation of signaling pathways. The compound’s effects are mediated through its interaction with molecular targets such as enzymes and receptors involved in redox regulation.
Comparison with Similar Compounds
Hydroperoxide, 1,1-dimethyl-4-phenyl-4-pentenyl can be compared with other hydroperoxide derivatives, such as:
tert-Butyl hydroperoxide: Similar in structure but with a tert-butyl group instead of a 1,1-dimethyl-4-phenyl-4-pentenyl group.
Cumene hydroperoxide: Contains a cumene (isopropylbenzene) group, used as an initiator in polymerization reactions.
Methyl ethyl ketone peroxide: Used as a catalyst in the production of polyester resins.
The uniqueness of this compound lies in its specific structural features and the resulting chemical reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
830345-49-8 |
|---|---|
Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
(5-hydroperoxy-5-methylhex-1-en-2-yl)benzene |
InChI |
InChI=1S/C13H18O2/c1-11(9-10-13(2,3)15-14)12-7-5-4-6-8-12/h4-8,14H,1,9-10H2,2-3H3 |
InChI Key |
GBWHKARJWFNXMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC(=C)C1=CC=CC=C1)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phosphine oxide, [(2-methylcyclopentyl)methyl]diphenyl-](/img/structure/B14220266.png)


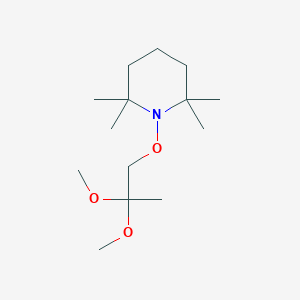
![2-[(4-Methylbenzene-1-sulfonyl)amino]-2-phenylethyl acetate](/img/structure/B14220306.png)
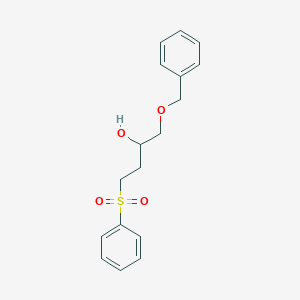
![Anthracene, 9-[[(3,4,5-trimethoxyphenyl)methoxy]methyl]-](/img/structure/B14220328.png)
![Pyrido[2,3-f][1,2,3]benzotriazin-10(9H)-one, 9-hydroxy-](/img/structure/B14220337.png)
![2,2'-(1,4-Phenylene)bis[6-(diphenylamino)-1-benzofuran-3-carbonitrile]](/img/structure/B14220354.png)
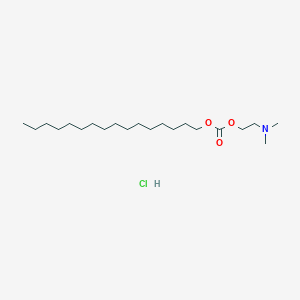

![[5-(Trifluoromethyl)tridec-4-EN-1-YL]benzene](/img/structure/B14220361.png)
